molecular formula C12H11NO B018133 4-(3-Aminophenyl)phenol CAS No. 107865-00-9

4-(3-Aminophenyl)phenol

Cat. No.: B018133
CAS No.: 107865-00-9
M. Wt: 185.22 g/mol
InChI Key: WPUGPMFSEHZORG-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)phenol is an organic compound characterized by the presence of both an amino group and a hydroxyl group attached to a biphenyl structure

Mechanism of Action

Biochemical Pathways

Phenolic compounds, in general, are known to be involved in various biochemical pathways, including those related to the biosynthesis of phenylpropanoids and benzoic acids . They can also affect the metabolism of other compounds in the cell.

Action Environment

The action, efficacy, and stability of 4-(3-Aminophenyl)phenol can be influenced by various environmental factors . For instance, the pH of the environment could affect the ionization state of the compound, potentially influencing its interaction with targets The presence of other molecules could also affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)phenol can be achieved through several methods. One common approach involves the nitration of biphenyl followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron and hydrochloric acid. Another method involves the coupling of 3-aminophenylboronic acid with phenol derivatives under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or chloromethane under acidic conditions.

Major Products Formed:

Scientific Research Applications

4-(3-Aminophenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Comparison with Similar Compounds

Uniqueness: 4-(3-Aminophenyl)phenol is unique due to the specific positioning of the amino and hydroxyl groups on the biphenyl structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(3-aminophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUGPMFSEHZORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373341
Record name 4-(3-aminophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107865-00-9
Record name 4-(3-aminophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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